![molecular formula C21H19N3O2 B267288 N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide involves targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a disruption in the energy production process of cancer cells. This disruption ultimately leads to cell death and tumor regression.
Biochemical and Physiological Effects:
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its ability to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is its poor solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
For the development of N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide include optimization of its formulation, identification of biomarkers, and further clinical trials.
Synthesemethoden
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide is a synthetic compound that can be prepared through a multistep process involving the reaction of isonicotinic acid with 3-aminobenzoic acid and 3-phenylpropanoic acid. The resulting product is then subjected to a series of purification steps to obtain N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide in a pure form.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has potent anticancer activity against a wide range of cancer cell lines, including pancreatic, liver, and lung cancer cells. Furthermore, N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.
Eigenschaften
Produktname |
N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide |
|---|---|
Molekularformel |
C21H19N3O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[3-(3-phenylpropanoylamino)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c25-20(10-9-16-5-2-1-3-6-16)23-18-7-4-8-19(15-18)24-21(26)17-11-13-22-14-12-17/h1-8,11-15H,9-10H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
BRSNPDVVOZDSQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



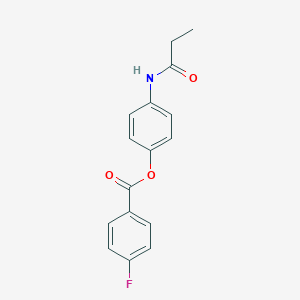
![N-[4-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267207.png)
![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)
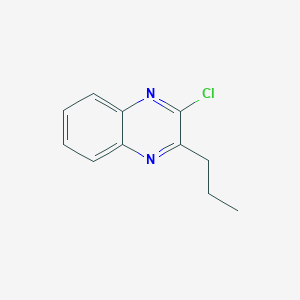
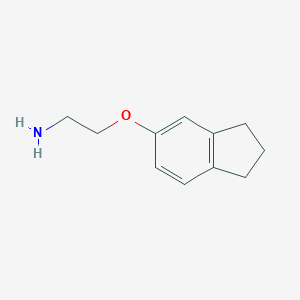
![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)
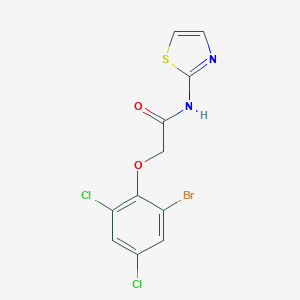
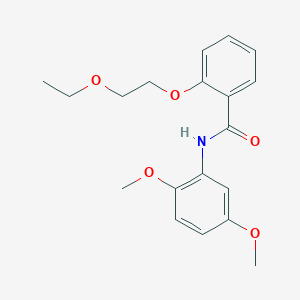
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
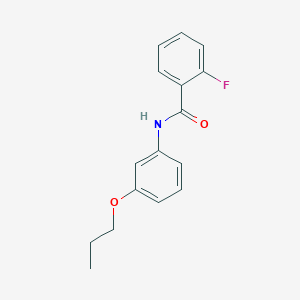
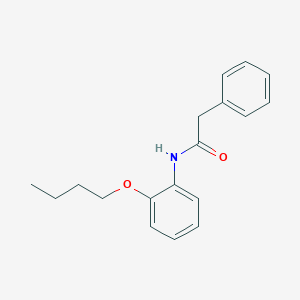
![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)